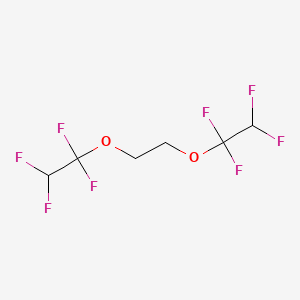

1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane

Übersicht

Beschreibung

Vorbereitungsmethoden

1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane can be synthesized through the reaction of 1,2-di-tert-butyl-1,1,2,2-tetrafluoroethane with bromoethane under appropriate conditions . The industrial production methods involve similar synthetic routes, ensuring the compound’s purity and consistency for various applications .

Analyse Chemischer Reaktionen

Electrochemical Reactions in Lithium-Based Batteries

TFEE plays a critical role in modulating electrolyte behavior for lithium-sulfur (Li-S) and lithium-metal batteries (LMBs):

Key Findings :

- In Li-S batteries, TFEE-based electrolytes reduce polysulfide dissolution, improving Coulombic efficiency (>98%) and capacity retention (80% after 200 cycles) .

- Li|LiCoO₂ cells with TFEE electrolytes achieve 4.4 V operation with minimal capacity fade .

Hydrolysis

TFEE undergoes hydrolysis under acidic or basic conditions, though its fluorinated structure confers resistance compared to non-fluorinated ethers:

Conditions :

- Acidic : Concentrated H₂SO₄ or HCl at elevated temperatures.

- Basic : NaOH or KOH in aqueous/organic solvents.

Products :

- 1,1,2,2-Tetrafluoroethanol and ethylene glycol derivatives.

Stability :

- Hydrolysis rates are slower than non-fluorinated analogs due to electron-withdrawing fluorine groups.

Oxidation and Reduction

TFEE demonstrates high stability in oxidative environments but participates in reductive processes at electrodes:

Substitution Reactions

The fluorine atoms in TFEE can undergo substitution under specific conditions:

| Reagent | Conditions | Product |

|---|---|---|

| Nucleophiles (e.g., OH⁻) | High-temperature polar solvents | Partial substitution of fluorine with hydroxyl groups. |

Challenges :

- Fluorine’s electronegativity and strong C-F bonds hinder substitution, requiring aggressive reagents.

Comparative Reactivity

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₆H₆F₈O₂

- Molecular Weight : 262.1 g/mol

- Density : 1.418 g/cm³

- Boiling Point : 141°C

- Flash Point : 45°C

TFEE is characterized by its two ether linkages and multiple fluorine atoms, which contribute to its stability and interaction capabilities with lithium ions. The compound's weak coordination with Li⁺ ions modifies the solvation structure of electrolytes, enhancing battery performance during high-voltage cycling .

Role as a Co-Solvent

TFEE has emerged as an effective co-solvent in lithium-metal battery (LMB) electrolytes. Its incorporation into electrolyte formulations leads to:

- Enhanced Stability : TFEE modifies the solvation structure from a 1,2-dimethoxyethane-dominated configuration to a more stable anion-incorporated structure. This change significantly improves the cycling performance and safety of lithium-metal batteries .

- Improved Electrochemical Performance : Research indicates that TFEE enhances the efficiency of lithium-ion transport and reduces dendrite formation during cycling, which is crucial for maintaining battery longevity .

Biochemical Interactions

TFEE's interactions extend beyond electrochemical applications; it has potential implications in biochemical research:

- Cellular Effects : The compound influences cell signaling pathways and gene expression by modulating the local environment around lithium ions. This can lead to changes in cellular metabolism and function .

- Coordination Chemistry : TFEE’s two oxygen atoms allow for weak coordination with metal ions, facilitating the synthesis of coordination complexes that are valuable in biological applications .

Case Study 1: Electrolyte Performance Enhancement

A study published in Advanced Functional Materials demonstrated that incorporating TFEE into ionic liquid electrolytes resulted in non-flammable solutions with superior electrochemical performance compared to traditional solvents. The research utilized Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) techniques to analyze solvation dynamics and confirm enhanced battery cycling stability .

Case Study 2: Biocompatibility Exploration

Research investigating TFEE's biocompatibility revealed its potential use as a drug delivery carrier due to its non-toxic nature. Preliminary studies indicated that TFEE could enhance the solubility of various pharmaceuticals while maintaining stability under physiological conditions .

Wirkmechanismus

The mechanism by which 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane exerts its effects involves its weak coordination with lithium ions. The compound contains two oxygen atoms that coordinate weakly with lithium ions, transforming the electrolyte solvation structure to a more anion-incorporated structure . This property is particularly useful in the development of lithium-metal batteries, where it enhances the electrochemical reversibility of lithium-metal anodes and facilitates the realization of high-capacity cathodes .

Vergleich Mit ähnlichen Verbindungen

1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane is unique due to its fluorinated structure and weakly coordinating properties. Similar compounds include:

1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane: This compound has distinct structural properties and is used as a co-solvent in various applications.

1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane: Another fluorinated ether with unique properties.

These similar compounds share some properties with this compound but differ in their specific applications and structural characteristics.

Biologische Aktivität

1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane (TFEE) is a fluorinated ether compound that has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article explores the compound's biochemical interactions, mechanisms of action, and relevant research findings.

Overview of this compound

Chemical Structure and Properties:

- Chemical Formula: CHFO

- CAS Number: 358-39-4

- TFEE contains two ether linkages with tetrafluoroethyl groups, contributing to its stability and reactivity in biological systems.

The biological activity of TFEE is primarily influenced by its interaction with lithium ions and its role in modifying solvation structures in electrolytes. The compound coordinates weakly with Li⁺ ions, which can significantly affect cellular processes:

- Solvation Structure Modulation: TFEE alters the solvation structure of lithium-based electrolytes from a 1,2-dimethoxyethane-dominated structure to a more anion-incorporated structure. This modulation enhances stability during high-voltage cycling in lithium-metal batteries (LMBs) .

- Cellular Effects: TFEE influences cell function by altering cell signaling pathways and gene expression. The interaction with lithium ions can modulate the local environment of electrolytes, leading to changes in cellular activities .

TFEE's unique chemical structure allows it to participate in various biochemical reactions:

- Coordination Chemistry: The two oxygen atoms in TFEE can coordinate with metal ions, which is crucial for synthesizing coordination complexes used in biological applications .

-

Reactivity: TFEE undergoes several types of chemical reactions:

- Oxidation : Can be oxidized under specific conditions.

- Reduction : Capable of reduction using common reducing agents.

- Substitution : Can undergo substitution reactions where fluorine atoms are replaced by other groups.

Research Findings and Case Studies

Several studies have investigated the biological activity and potential applications of TFEE:

- Electrolyte Solvent for Lithium-Sulfur Batteries:

- Impact on Immune Function:

- Cytotoxicity Studies:

Data Summary Table

Eigenschaften

IUPAC Name |

1,1,2,2-tetrafluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F8O2/c7-3(8)5(11,12)15-1-2-16-6(13,14)4(9)10/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRJJXQSRCWPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(C(F)F)(F)F)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569266 | |

| Record name | 1,2-bis(1,1,2,2-Tetrafluoroethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358-39-4 | |

| Record name | 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-bis(1,1,2,2-Tetrafluoroethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-(1,1,2,2-Tetrafluoroethoxy)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane in lithium metal batteries?

A: this compound (BTFEE) functions as a co-solvent in lithium metal battery electrolytes. [, ] Its fluorinated structure contributes to the formation of a stable solid electrolyte interphase (SEI) on the lithium metal anode. [] This stable SEI layer helps to suppress lithium dendrite formation and unwanted side reactions, thus improving the battery's cycling performance and safety. []

Q2: How does the performance of BTFEE compare to other fluorinated ether co-solvents?

A: Research has shown that BTFEE, while contributing to SEI stability, may not be as effective as other fluorinated ether co-solvents like 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane (FEE) in terms of cycling performance. [] Li||LiNi0.6Mn0.2Co0.2O2 (Li||NMC622) cells exhibited better cycling stability with FEE compared to BTFEE. This difference is attributed to the lower viscosity of FEE, enabling better ion transport within the electrolyte. []

Q3: Are there any advantages to using BTFEE as a co-solvent in lithium-sulfur batteries?

A: Yes, studies have shown that BTFEE, when used as a co-solvent with 1,3-dioxolane (DOL), can effectively suppress polysulfide dissolution and shuttling in lithium-sulfur batteries. [] This suppression significantly improves the capacity retention of the battery. A fish-scale porous carbon/sulfur composite electrode coupled with a DOL/BTFEE electrolyte demonstrated a remarkably high capacity retention of 99.5% per cycle for 100 cycles. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.